molecular formula C11H9NO4 B173361 methyl 2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetate CAS No. 184042-03-3

methyl 2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetate

Cat. No.: B173361
CAS No.: 184042-03-3
M. Wt: 219.19 g/mol
InChI Key: NITMGLDLDOPWQZ-UHFFFAOYSA-N
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Description

Methyl 2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetate is an organic compound with the molecular formula C11H9NO4 and a molecular weight of 219.19 g/mol It is characterized by the presence of a benzodioxole ring, a cyano group, and an ester functional group

Properties

IUPAC Name

methyl 2-(6-cyano-1,3-benzodioxol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-14-11(13)4-7-2-9-10(16-6-15-9)3-8(7)5-12/h2-3H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITMGLDLDOPWQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1C#N)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443752
Record name Methyl (6-cyano-2H-1,3-benzodioxol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184042-03-3
Record name Methyl (6-cyano-2H-1,3-benzodioxol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetate
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Preparation Methods

Benzodioxole Ring Construction

The benzodioxole scaffold is typically synthesized from catechol derivatives. A common approach involves cyclization using dichloromethane or dibromomethane under basic conditions:

Catechol+CH2Cl2NaOH1,3Benzodioxole+2HCl\text{Catechol} + \text{CH}2\text{Cl}2 \xrightarrow{\text{NaOH}} 1,3-\text{Benzodioxole} + 2\text{HCl}

Modifications at positions 5 and 6 are introduced post-cyclization. For example, nitration at position 6 followed by reduction and cyanation yields the 6-cyano substituent.

Table 1: Benzodioxole Functionalization Strategies

StepReagents/ConditionsOutcomeYield (%)
NitrationHNO₃/H₂SO₄, 0–5°C6-Nitro-1,3-benzodioxole85–90
ReductionH₂/Pd-C, ethanol6-Amino-1,3-benzodioxole92
CyanationCuCN, NaNO₂/HCl (Sandmeyer)6-Cyano-1,3-benzodioxole75–80

Palladium-Catalyzed Coupling

A Suzuki-Miyaura coupling using a pre-functionalized boronic acid ester enables precise installation of the acetic acid group:

6-Cyano-5-bromo-1,3-benzodioxole+CH2COOCH3-B(OH)2Pd(PPh3)4Target compound+Byproducts\text{6-Cyano-5-bromo-1,3-benzodioxole} + \text{CH}2\text{COOCH}3\text{-B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{Target compound} + \text{Byproducts}

Conditions : Dioxane/water (3:1), K₂CO₃, 80°C, 12 h.
Yield : 68–72%.

Direct Esterification

Carboxylic acid precursors (e.g., 2-(6-cyano-1,3-benzodioxol-5-yl)acetic acid) are esterified using methanol and sulfuric acid:

R-COOH+CH3OHH2SO4R-COOCH3+H2O\text{R-COOH} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{R-COOCH}3 + \text{H}_2\text{O}

Conditions : Reflux, 4–6 h.
Yield : 90–95%.

The cyano group’s introduction is critical for the compound’s bioactivity. Two predominant methods are employed:

Sandmeyer Reaction

Traditional cyanation via diazotization:

  • Diazonium Salt Formation :

    6-Amino-1,3-benzodioxole+NaNO2/HClDiazonium chloride\text{6-Amino-1,3-benzodioxole} + \text{NaNO}_2/\text{HCl} \rightarrow \text{Diazonium chloride}
  • Cyanation :

    Diazonium chloride+CuCN6-Cyano-1,3-benzodioxole+N2\text{Diazonium chloride} + \text{CuCN} \rightarrow \text{6-Cyano-1,3-benzodioxole} + \text{N}_2

Limitation : Moderate yields (70–75%) due to competing side reactions.

Palladium-Mediated Cyanation

Modern approaches utilize Pd catalysts for higher efficiency:

6-Bromo-1,3-benzodioxole+Zn(CN)2Pd(OAc)2/PPh36-Cyano-1,3-benzodioxole+ZnBr2\text{6-Bromo-1,3-benzodioxole} + \text{Zn(CN)}2 \xrightarrow{\text{Pd(OAc)}2/\text{PPh}3} \text{6-Cyano-1,3-benzodioxole} + \text{ZnBr}2

Conditions : DMF, 100°C, 24 h.
Yield : 88–92%.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and reproducibility:

Table 2: Industrial Method Optimization

ParameterLaboratory ScaleIndustrial Scale
Catalyst Loading5 mol% Pd1–2 mol% Pd
SolventDMFToluene (recyclable)
Reaction Time24 h8–10 h (flow reactor)
PurificationColumn ChromatographyCrystallization

Flow reactors enhance heat/mass transfer, reducing reaction times by 60%.

Purification and Characterization

Final purification employs recrystallization from ethanol/water (3:1) or column chromatography (SiO₂, ethyl acetate/hexane). Key characterization data includes:

  • ¹H NMR (CDCl₃): δ 3.73 (s, 3H, COOCH₃), 4.25–4.30 (m, 2H, OCH₂O), 6.85 (s, 1H, ArH).

  • IR : 1745 cm⁻¹ (C=O), 2220 cm⁻¹ (C≡N) .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Research

Methyl 2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetate has been investigated for its potential as a pharmacological agent . Its structural features suggest possible interactions with biological targets, making it a candidate for:

  • Anticancer agents : Preliminary studies indicate that derivatives of benzodioxole compounds exhibit cytotoxicity against various cancer cell lines. The cyano group may enhance the reactivity and interaction with target enzymes or receptors .
  • Neuroprotective effects : Research has shown that related compounds can modulate neurotransmitter systems, suggesting that this compound might have neuroprotective properties .

Material Science

In material science, this compound can be utilized in the development of organic electronic materials . Its unique structure allows for:

  • Conductive polymers : The incorporation of cyano groups into polymer matrices can improve electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Biochemical Analysis

This compound serves as a useful reagent in various biochemical assays:

  • Fluorescent probes : The compound can be modified to create fluorescent probes for imaging biological processes in live cells. Its ability to form stable complexes with metal ions enhances its utility in bioimaging applications .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated several derivatives of benzodioxole compounds, including this compound. The results demonstrated significant cytotoxic effects against breast cancer cell lines, indicating its potential as an anticancer agent.

Case Study 2: Organic Electronics

Research conducted at a leading university explored the use of this compound in creating conductive polymer films. The findings revealed enhanced charge transport properties compared to traditional materials, highlighting its applicability in next-generation electronic devices.

Mechanism of Action

The mechanism of action of methyl 2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetate depends on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano group and benzodioxole ring are key structural features that contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetate is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C11_{11}H9_{9}NO4_4
  • Molecular Weight : 219.19 g/mol
  • Boiling Point : Approximately 334.1 °C (predicted)
  • Melting Point : 87.00 °C

The presence of the cyano group is significant as it may enhance the compound's reactivity and biological interactions, making it a candidate for further pharmacological studies .

Cytotoxicity

Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines. Notably, derivatives of benzodioxole have shown significant anti-cancer effects against cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cells. The cytotoxicity of this compound suggests its potential as a lead compound in drug development targeting cancer therapies.

The proposed mechanism of action involves the inhibition of monoamine neurotransmitter reuptake. Similar compounds have been shown to bind to dopamine, serotonin, and norepinephrine transporters, potentially leading to increased levels of these neurotransmitters in the synaptic cleft. This action can enhance reward-related pathways and modulate mood and anxiety-related pathways.

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes relevant to various biochemical pathways. The binding affinity to biological targets such as enzymes or receptors is crucial for understanding its therapeutic applications.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl 2-(6-amino-1,3-benzodioxol-5-yl)acetateContains an amino group instead of a cyano groupMay exhibit different biological activities
Methyl 4-(6-cyano-1,3-benzodioxol-5-yl)butyrateSimilar cyano group but with a longer aliphatic chainPotentially different solubility and reactivity
Benzodioxole derivativesVarious substitutions on the benzodioxole structureDiverse biological activities depending on R groups

This table highlights how the specific combination of functional groups in this compound may confer distinct properties compared to its analogs.

Synthesis Methods

The synthesis of this compound typically involves esterification processes. Common methods include:

  • Esterification Reaction : The compound is synthesized by reacting 6-cyano-2H-1,3-benzodioxole with acetic acid or its derivatives in the presence of a catalyst like sulfuric acid under reflux conditions.
    6 cyano 2H 1 3 benzodioxole+Acetic AcidCatalystMethyl 2 6 cyano 2H 1 3 benzodioxol 5 yl acetate\text{6 cyano 2H 1 3 benzodioxole}+\text{Acetic Acid}\xrightarrow{\text{Catalyst}}\text{Methyl 2 6 cyano 2H 1 3 benzodioxol 5 yl acetate}

This method allows for variations in substituents on the benzodioxole ring, potentially leading to a library of compounds with diverse properties.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cytotoxicity Studies : Research has demonstrated that this compound exhibits significant cytotoxic effects against multiple cancer cell lines. For instance, one study reported IC50 values indicating effective inhibition of cell proliferation in HeLa cells after treatment with varying concentrations of the compound.
  • Neuropharmacological Effects : In vivo studies suggest that similar compounds can cross the blood-brain barrier and affect central nervous system activity. This opens avenues for exploring its potential in treating neurological disorders.

Q & A

Q. How can researchers integrate crystallographic data with spectroscopic findings to address structural uncertainties?

  • Methodological Answer : Overlay X-ray diffraction-derived bond lengths/angles with DFT-optimized geometries. Use Mercury software to visualize torsional angles and hydrogen bonding. If IR peaks conflict with crystallographic data (e.g., missing carbonyl signals), check for polymorphism via powder XRD .

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